1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride
Overview
Description
1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the cyclopropyl group and the pyrazole ring in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1-cyclopropyl-1H-pyrazole. The process involves the reaction of 1-cyclopropyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform (CHCl₃) to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and more efficient cooling systems to maintain the required low temperatures. The use of automated systems for the addition of reagents and the control of reaction conditions can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with different substituents on the pyrazole ring.
1-Phenyl-1H-pyrazole-3-sulfonyl chloride: Lacks the cyclopropyl group, which affects its reactivity and applications.
Uniqueness
1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in the synthesis of certain pharmaceuticals and agrochemicals where these properties are desired .
Properties
IUPAC Name |
1-cyclopropylpyrazole-3-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUWFRGFSFXHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254710 | |
Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995071-82-3 | |
Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1995071-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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